

# Application Notes and Protocols for MS-20 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MS-20, also known as Symbiota®, is a proprietary fermented soybean-based postbiotic developed by Microbio Co., Ltd.[1][2][3] It is produced through a symbiotic anaerobic fermentation process involving multiple strains of probiotics and yeast.[2][3][4] Preclinical and clinical studies have demonstrated that MS-20 can enhance the efficacy of cancer immunotherapy, such as anti-PD-1 antibodies, by modulating the gut microbiome and augmenting the anti-tumor immune response.[2][4][5][6] These application notes provide a detailed protocol for the use of MS-20 in mouse xenograft models, based on currently available research.

#### **Mechanism of Action**

The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response.[5][6] Oral administration of MS-20 has been shown to alter the composition of the gut microbiota, leading to an increase in beneficial bacteria such as Ruminococcus bromii.[7] This modulation of the gut microbiome is associated with an increase in tumor-infiltrating CD8+ T cells and a downregulation of the PD-1 immune checkpoint receptor on these cells, thereby enhancing their tumor-killing activity.[5][6]



Figure 1. Proposed Mechanism of Action of MS-20 in Enhancing Anti-Tumor Immunity



Click to download full resolution via product page

Caption: Proposed Mechanism of Action of MS-20.

### **Quantitative Data Summary**

The following table summarizes the key quantitative data from a preclinical study using MS-20 in a CT-26 colon cancer xenograft model.

| Parameter                                | Vehicle<br>Control | MS-20 (1%)<br>+ Anti-PD1 | MS-20 (5%)<br>+ Anti-PD1 | MS-20<br>(15%) +<br>Anti-PD1 | Anti-PD1<br>Alone        |
|------------------------------------------|--------------------|--------------------------|--------------------------|------------------------------|--------------------------|
| Tumor<br>Volume<br>Inhibition            | -                  | Significant              | Significant              | Marked                       | Modest                   |
| Total CD8+ T cells in TME                | Baseline           | Increased                | Increased                | Markedly<br>Increased        | Increased                |
| PD-1<br>Expression<br>on CD8+ T<br>cells | Baseline           | Decreased                | Decreased                | Decreased                    | No significant<br>change |

TME: Tumor Microenvironment. Data is qualitative based on descriptions in the cited preclinical study. For precise quantitative values, refer to the original publication.

# Experimental Protocols Murine Colon Cancer Xenograft Model (CT-26)

#### Methodological & Application





This protocol is based on a study that evaluated MS-20 in combination with an anti-PD-1 antibody in a syngeneic CT-26 colon cancer model.[5][8]

- a. Cell Line and Animal Model:
- Cell Line: CT-26 (murine colon carcinoma)
- Animal Model: BALB/c mice (or other appropriate syngeneic strain)
- b. Tumor Implantation:
- Culture CT-26 cells under standard conditions.
- Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) or appropriate media.
- Subcutaneously inject 2 x 10<sup>5</sup> CT-26 cells into the flank of each mouse.
- c. Treatment Protocol:
- Once tumors reach a palpable size (e.g., ~60 mm³), randomize mice into treatment groups.
- MS-20 Administration:
  - Prepare solutions of MS-20 in sterile water at concentrations of 1%, 5%, and 15%.[5]
  - Administer the MS-20 solution or vehicle control (sterile water) orally to the respective groups daily, starting from the day of randomization.[5][8]
- Anti-PD-1 Antibody Administration:
  - Administer an anti-mouse PD-1 antibody or an isotype control antibody via intraperitoneal
     (i.p.) injection.[10]
  - A typical dosing schedule is to administer the antibody on days 6, 8, 10, and 12 post-tumor implantation.







- d. Monitoring and Endpoints:
- Measure tumor volume using calipers at regular intervals.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
- Collect fecal samples for gut microbiome analysis.





Figure 2. Experimental Workflow for MS-20 in CT-26 Xenograft Model

Click to download full resolution via product page

Caption: Experimental Workflow for MS-20 in CT-26 Xenograft Model.

## **Gut Microbiome Analysis**

a. Fecal Sample Collection:



- Collect fresh fecal pellets from individual mice at baseline and at the end of the treatment period.
- Immediately freeze the samples at -80°C until further processing.
- b. DNA Extraction and 16S rRNA Sequencing:
- Extract microbial DNA from fecal samples using a commercially available kit.
- Amplify the V3-V4 hypervariable regions of the 16S rRNA gene by PCR.
- Perform high-throughput sequencing of the amplicons.
- c. Bioinformatic Analysis:
- Process the raw sequencing data to remove low-quality reads and chimeras.
- Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Perform taxonomic classification of the OTUs/ASVs.
- Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the gut microbial community structure.

#### **Analysis of Tumor-Infiltrating Lymphocytes (TILs)**

- a. Tumor Digestion:
- Excise tumors from euthanized mice and mince them into small pieces.
- Digest the tumor tissue using a cocktail of enzymes such as collagenase D and DNase I to obtain a single-cell suspension.[11]
- b. Lymphocyte Isolation:
- Isolate lymphocytes from the single-cell suspension using a density gradient centrifugation method (e.g., Ficoll-Paque or Lympholyte).[11]



- c. Flow Cytometry Staining:
- Stain the isolated cells with fluorescently labeled antibodies against immune cell surface markers. A typical panel for T cells would include:
  - CD45 (to identify hematopoietic cells)
  - CD3 (to identify T cells)
  - CD4 (to identify helper T cells)
  - CD8 (to identify cytotoxic T cells)
  - PD-1 (to assess exhaustion status)
- Include a viability dye to exclude dead cells from the analysis.
- d. Data Acquisition and Analysis:
- Acquire the stained samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells within the tumor microenvironment.[12]

### **Concluding Remarks**

The protocols outlined above provide a framework for investigating the anti-tumor effects of MS-20 in mouse xenograft models. Researchers should optimize these protocols based on their specific experimental needs and available resources. The modulation of the gut microbiome by MS-20 represents a promising strategy to enhance the efficacy of cancer immunotherapies. Further preclinical studies are warranted to explore the full potential of MS-20 in various cancer types and in combination with other therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Safety assessment of a proprietary fermented soybean solution, Symbiota®, as an ingredient for use in foods and dietary supplements: Non-clinical studies and a randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbio Co., Ltd. (4128) Announces Promising Results of "MS-20" in Combination with Keytruda for Stage IIIb/IV Non-Small Cell Lung Cancer BioSpace [biospace.com]
- 3. twmicrobio.com [twmicrobio.com]
- 4. Microbio Co., Ltd. (4128) Announces Promising Results of "MS-20" in Combination with Keytruda for Stage IIIb/IV Non-Small Cell Lung Cancer [prnewswire.com]
- 5. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 12. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MS-20 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583377#protocol-for-using-ms7972-in-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com